molecular formula C25H23ClN2O4S B4062053 benzyl 4-(2-chlorophenyl)-5-cyano-6-[(2-ethoxy-2-oxoethyl)thio]-2-methyl-1,4-dihydro-3-pyridinecarboxylate

benzyl 4-(2-chlorophenyl)-5-cyano-6-[(2-ethoxy-2-oxoethyl)thio]-2-methyl-1,4-dihydro-3-pyridinecarboxylate

Cat. No.: B4062053
M. Wt: 483.0 g/mol
InChI Key: GDFGRGLJLNVJFE-UHFFFAOYSA-N
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Description

Benzyl 4-(2-chlorophenyl)-5-cyano-6-[(2-ethoxy-2-oxoethyl)thio]-2-methyl-1,4-dihydro-3-pyridinecarboxylate is a useful research compound. Its molecular formula is C25H23ClN2O4S and its molecular weight is 483.0 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 482.1067061 g/mol and the complexity rating of the compound is 841. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Photochemical Reactions and Organic Synthesis

Research on compounds with similar structural motifs, such as the synthesis of novel pyrido[3′,2′:4,5]thieno[3,2‐d]pyrimidines and related fused systems, showcases the importance of these molecules in organic synthesis. Such compounds have been explored for their potential to form complex heterocyclic structures, which are crucial in the development of pharmaceuticals and materials science (Bakhite et al., 2005).

Antitumor and Antioxidant Activities

The evaluation of compounds for their antioxidant and antitumor activities is a significant area of application. For instance, nitrogen heterocycles have been prepared and analyzed for their biological activities, demonstrating the potential of these compounds in medicinal chemistry and drug design (El-Moneim et al., 2011).

Photogeneration and Reactivity Studies

Studies on the photogeneration and reactivity of aryl cations from aromatic halides have provided insights into the photochemical properties of related compounds. These investigations contribute to the understanding of molecular reactivity under light exposure, which is essential for applications in photopharmacology and the development of light-responsive materials (Protti et al., 2004).

Crystal Structure Determination

The ab initio crystal structure determination of chain functionalized pyrroles, which share a common theme of complexity with the compound , underscores the importance of structural analysis in the development of compounds with potential therapeutic applications. Such studies are fundamental to the design and synthesis of novel compounds with desired properties (Silva et al., 2012).

Synthesis of Liquid Crystalline Compounds

The synthesis of new heterocyclic liquid crystalline compounds highlights the relevance of structurally complex molecules in materials science. These compounds find applications in the development of displays, sensors, and other electronic devices, showcasing the versatility of heterocyclic compounds in technological advancements (Karamysheva et al., 1981).

Properties

IUPAC Name

benzyl 4-(2-chlorophenyl)-5-cyano-6-(2-ethoxy-2-oxoethyl)sulfanyl-2-methyl-1,4-dihydropyridine-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H23ClN2O4S/c1-3-31-21(29)15-33-24-19(13-27)23(18-11-7-8-12-20(18)26)22(16(2)28-24)25(30)32-14-17-9-5-4-6-10-17/h4-12,23,28H,3,14-15H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GDFGRGLJLNVJFE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CSC1=C(C(C(=C(N1)C)C(=O)OCC2=CC=CC=C2)C3=CC=CC=C3Cl)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H23ClN2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

483.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
benzyl 4-(2-chlorophenyl)-5-cyano-6-[(2-ethoxy-2-oxoethyl)thio]-2-methyl-1,4-dihydro-3-pyridinecarboxylate
Reactant of Route 2
benzyl 4-(2-chlorophenyl)-5-cyano-6-[(2-ethoxy-2-oxoethyl)thio]-2-methyl-1,4-dihydro-3-pyridinecarboxylate
Reactant of Route 3
Reactant of Route 3
benzyl 4-(2-chlorophenyl)-5-cyano-6-[(2-ethoxy-2-oxoethyl)thio]-2-methyl-1,4-dihydro-3-pyridinecarboxylate
Reactant of Route 4
benzyl 4-(2-chlorophenyl)-5-cyano-6-[(2-ethoxy-2-oxoethyl)thio]-2-methyl-1,4-dihydro-3-pyridinecarboxylate
Reactant of Route 5
benzyl 4-(2-chlorophenyl)-5-cyano-6-[(2-ethoxy-2-oxoethyl)thio]-2-methyl-1,4-dihydro-3-pyridinecarboxylate
Reactant of Route 6
benzyl 4-(2-chlorophenyl)-5-cyano-6-[(2-ethoxy-2-oxoethyl)thio]-2-methyl-1,4-dihydro-3-pyridinecarboxylate

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